ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3-nitrophenyl group at position 5, methyl groups at positions 2 and 7, and an ester moiety at position 4. Its structure imparts unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and anticancer research . This article compares its structural, physicochemical, and biological properties with analogous compounds.
Properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O5S/c1-4-25-16(22)13-9(2)18-17-19(15(21)10(3)26-17)14(13)11-6-5-7-12(8-11)20(23)24/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
KLJKXVIRUYQVIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(S2)C)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Screening
Comparative studies identify acetone as the optimal solvent for cyclization, minimizing side products and improving crystallinity. Catalytic systems such as CuBr or KCO enhance reaction rates, with KCO providing superior yields in DMF.
Table 1: Cyclization Optimization Data
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KCO | DMF | 90 | 88 |
| CuBr | Acetone | 110 | 78 |
| None | Ethanol | 80 | 65 |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times to 30 minutes, achieving 82% yield. Additionally, laccase-catalyzed oxidative coupling offers an enzyme-mediated route for introducing aryl groups, though this method remains unexplored for 3-nitrophenyl derivatives.
Structural Characterization and Analytical Data
The final product is characterized by spectroscopic and chromatographic methods:
-
H NMR (400 MHz, DMSO-d) :
X-ray crystallography confirms the Z-configuration of the 3-oxo group and the planarity of the thiazolopyrimidine core.
Challenges and Industrial Scalability
Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amino derivative.
Hydrolysis: Hydrolysis of the ester group yields the carboxylic acid.
Scientific Research Applications
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolopyrimidine core can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on the Thiazolo[3,2-a]Pyrimidine Core
- 3-Nitrophenyl vs. 4-Bromophenyl () :
The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyrimidine ring. In contrast, the 4-bromophenyl analog (Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) exhibits π-halogen interactions, which stabilize crystal packing but reduce electronic polarization . - Methyl vs. The methyl groups in the target compound may instead prioritize metabolic stability .
Positional Modifications
- Ester vs. Amide Functional Groups () :
Replacing the ester (target compound) with an amide (e.g., 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide) alters solubility and hydrolysis susceptibility. Amides generally exhibit higher hydrolytic stability but lower cell permeability . - Fluorinated Analogs () :
Fluorination (e.g., Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) enhances lipid solubility and bioavailability, whereas the nitro group in the target compound may improve oxidative metabolism .
Physicochemical Properties
Melting Points and Solubility
*Estimated via computational modeling.
Spectral Data
- IR Spectroscopy: The target compound’s ester carbonyl (C=O) stretch is observed at ~1717 cm⁻¹, consistent with analogs like Ethyl 7-methyl-5-phenyl-3-oxo-2-(2-phenylhydrazono)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- ¹H NMR : Methyl groups at positions 2 and 7 appear as singlets (~2.60 ppm), while the 3-nitrophenyl aromatic protons resonate as a multiplet (7.10–7.76 ppm) .
Antifungal Efficacy
- The target compound’s 3-nitrophenyl group likely enhances antifungal activity against Aspergillus niger and Candida albicans compared to methoxy-substituted derivatives (e.g., Ethyl 5,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives), which showed moderate activity .
Anticancer Potential
- Ureido-substituted analogs demonstrated IC₅₀ values <10 μM against breast cancer cell lines (MCF-7), while the target compound’s ester group may reduce cytotoxicity but improve metabolic half-life .
Crystallographic Insights
- Crystal Packing : The 3-nitrophenyl group in the target compound may adopt a twisted conformation relative to the thiazolo ring, as seen in Ethyl 7-methyl-2-(2-acetoxybenzylidene)-5-phenyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, where substituents influence dihedral angles (e.g., 91.72° for N1–C9–S1–C2) .
- Hydrogen Bonding : Unlike fluorinated or methoxy-substituted analogs, the nitro group may participate in weaker C–H···O interactions, reducing crystal stability compared to brominated derivatives .
Biological Activity
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology.
Synthesis
The compound can be synthesized through various methods involving multi-component reactions. The synthesis typically involves the reaction of thiazole derivatives with nitrophenyl groups under specific conditions to yield the desired thiazolopyrimidine structure. Recent studies have highlighted ultrasound-assisted and microwave-assisted synthesis techniques that enhance yield and reduce reaction time .
Biological Activity Overview
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Research has indicated that thiazolopyrimidine derivatives possess significant anticancer properties. For instance, derivatives have shown efficacy against triple-negative breast cancer cells and other tumor types . The compound's structure allows it to interact with specific cellular pathways involved in tumor growth inhibition.
- Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various pathogens. Studies suggest that they can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .
- Anti-inflammatory Effects : Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo has been evaluated for anti-inflammatory activity. It shows promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolopyrimidine derivatives is often influenced by their structural components. Key factors include:
- Substituents on the Nitrophenyl Ring : Modifications on the nitrophenyl group can significantly affect the compound's potency against cancer cells.
- Positioning of Functional Groups : The arrangement of methyl and carboxylate groups plays a crucial role in enhancing biological activity.
Case Studies
- Cytotoxicity against MDA-MB-231 Cells : A study reported that derivatives of thiazolopyrimidine exhibited cytotoxic effects with IC50 values ranging from 27.6 μM to 43 μM against the MDA-MB-231 breast cancer cell line. The presence of electron-withdrawing groups was associated with increased cytotoxicity .
- Antimicrobial Testing : In vitro studies revealed that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical protocol involves refluxing precursors (e.g., thioxo-tetrahydropyrimidine derivatives) with aldehydes (e.g., 3-nitrophenyl substituents) in acetic acid/acetic anhydride mixtures, catalyzed by sodium acetate. Reaction optimization includes controlling reflux duration (8–10 hours), stoichiometric ratios, and purification via recrystallization (ethyl acetate/ethanol) . Yields vary with substituent reactivity; electron-withdrawing groups like nitro enhance cyclization efficiency .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:
- Puckering parameters : The pyrimidine ring adopts a flattened boat conformation (deviation: ~0.224 Å from planarity).
- Dihedral angles : The thiazolo-pyrimidine core forms an ~80.94° angle with the 3-nitrophenyl group, influencing steric interactions .
- Hydrogen bonding : C–H···O interactions stabilize crystal packing, analyzed using programs like SHELX or OLEX2 .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituent environments (e.g., methyl groups at δ 1.2–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm).
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) groups confirm functionalization .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer : Discrepancies in dihedral angles or puckering (e.g., between SC-XRD studies and DFT calculations) require:
- Multivariate analysis : Compare torsion angles and packing forces across crystal forms.
- Computational modeling : Use Gaussian or ORCA to simulate gas-phase vs. solid-state conformations, accounting for intermolecular forces .
- Temperature-dependent studies : Analyze thermal ellipsoids to distinguish static vs. dynamic disorder .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodological Answer :
- SAR studies : Replace the 3-nitrophenyl group with electron-rich (e.g., methoxy) or bulky substituents to enhance antimicrobial activity .
- Hybridization : Fuse with triazole or pyrazole moieties to improve pharmacokinetic properties (e.g., logP, solubility) .
- In vitro assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and eukaryotic cells (cytotoxicity via MTT assay) .
Q. How can computational tools predict ADME properties for this compound?
- Methodological Answer :
- SwissADME : Input SMILES to calculate lipophilicity (AlogP), solubility (ESOL), and drug-likeness (Lipinski’s rule). The nitro group may reduce bioavailability due to high molecular weight (>500 Da) .
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize derivatives .
Q. What analytical approaches address batch-to-batch variability in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
